

Oxetane-2-carboxylic Acid: A Technical Guide to its Fundamental Properties and Applications

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Compound of Interest

Compound Name: Oxetane-2-carboxylic acid

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Introduction

Oxetane-2-carboxylic acid, a unique heterocyclic compound, has garnered significant attention in medicinal chemistry and materials science. Its rigid, four-membered oxetane ring imparts desirable physicochemical properties to molecules, such as improved solubility, metabolic stability, and lipophilicity, making it a valuable building block in drug discovery.^[1] This technical guide provides an in-depth overview of the core properties of **oxetane-2-carboxylic acid**, including its chemical and physical characteristics, spectroscopic data, and key experimental protocols.

Chemical and Physical Properties

Oxetane-2-carboxylic acid is a solid at room temperature with the molecular formula C₄H₆O₃.^[2] The strained four-membered ring is a key structural feature, influencing its reactivity and conformational properties.^[2] The carboxylic acid group at the 2-position provides a handle for further chemical modifications, such as amide bond formation.^[3] The compound can exist as (R) and (S) stereoisomers.^[4]

A critical and unexpected property of **oxetane-2-carboxylic acid** is its intrinsic instability, leading to spontaneous isomerization into a more stable lactone structure.^[2] This transformation can occur under mild conditions, including storage at room temperature, and is accelerated by gentle heating.^[2]

Table 1: Physical and Chemical Properties of **Oxetane-2-carboxylic Acid**

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₆ O ₃	[2]
Molecular Weight	102.09 g/mol	[2]
CAS Number	864373-47-7	[2]
(S)-isomer CAS	2241107-29-7	[5]
Physical State	Solid	[4]
Boiling Point	244.2 °C at 760 mmHg	[1]
Density	1.375 g/cm ³	[3]
Flash Point	115.072 °C	[3]
LogP	-0.1401	[5]
Topological Polar Surface Area	46.53 Å ²	[5]
Storage Temperature	4°C for (S)-isomer, Freezer for (S)-isomer from another source	[4][5]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **oxetane-2-carboxylic acid**. While actual spectra can be obtained from commercial suppliers, predicted data provides a useful reference.[6][7]

Table 2: Predicted ¹H NMR Spectral Data for **Oxetane-2-carboxylic Acid**

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
5.19	dd, $J = 9.2, 6.6\text{Hz}$	1H	H-2
4.68-4.87	m	2H	H-4
3.01-3.21	m	1H	H-3
2.70-2.90	m	1H	H-3

Prediction Source: iChemical[3]

Note: Actual ^1H and ^{13}C NMR, IR, and mass spectrometry data are available from various chemical suppliers and in the supporting information of peer-reviewed publications.

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of **oxetane-2-carboxylic acid**, based on descriptions in the scientific literature.

Synthesis of Oxetane-2-carboxylic Acid via Hydrogenation

This protocol is based on the synthesis of **oxetane-2-carboxylic acid** from an alkene precursor.

Materials:

- Alkene precursor (e.g., 2-methyleneoxetane)
- Palladium on charcoal (10% w/w)
- Methanol
- Hydrogen gas
- Inert atmosphere (e.g., Nitrogen or Argon)

- Standard glassware for hydrogenation

Procedure:

- In a suitable reaction vessel, dissolve the alkene precursor in methanol under an inert atmosphere.
- Carefully add the palladium on charcoal catalyst to the solution.
- Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
- Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
- Wash the celite pad with methanol.
- Concentrate the filtrate under reduced pressure to yield crude **oxetane-2-carboxylic acid**.
- Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Monitoring the Isomerization of Oxetane-2-carboxylic Acid to a Lactone

This protocol describes a method to observe the spontaneous isomerization of **oxetane-2-carboxylic acid**.

Materials:

- Purified **oxetane-2-carboxylic acid**
- NMR tubes
- Deuterated solvent (e.g., DMSO-d₆)

- NMR spectrometer

Procedure:

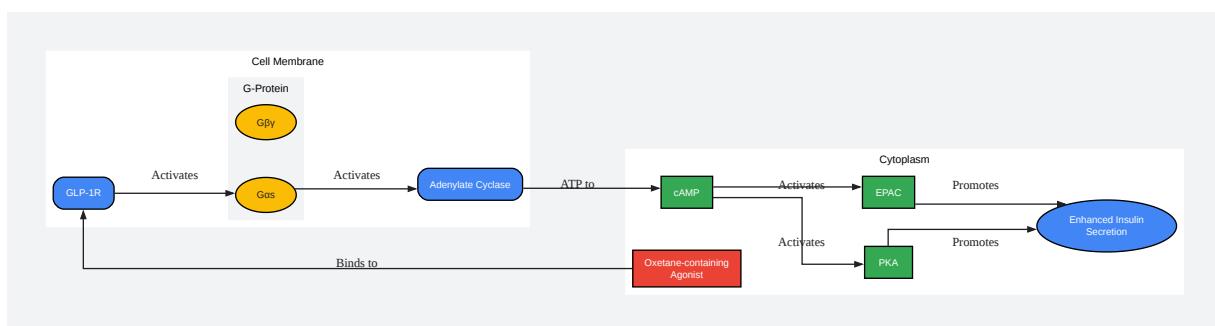
- Dissolve a known quantity of purified **oxetane-2-carboxylic acid** in a deuterated solvent in an NMR tube.
- Acquire an initial ^1H NMR spectrum to confirm the purity of the starting material.
- Store the NMR tube at room temperature.
- Periodically (e.g., weekly or monthly) acquire a ^1H NMR spectrum of the sample.
- Integrate the signals corresponding to **oxetane-2-carboxylic acid** and the newly forming lactone to quantify the extent of isomerization over time.
- For accelerated isomerization studies, the sample can be gently heated (e.g., at 50 °C) and monitored more frequently.[\[2\]](#)

Biological Significance and Signaling Pathways

While **oxetane-2-carboxylic acid** itself has not been extensively studied for its direct biological activity, the oxetane motif is a key pharmacophore in numerous biologically active compounds. Oxetane-containing molecules have been developed as agonists for receptors such as the Glucagon-like peptide-1 receptor (GLP-1R), which is a critical target in the treatment of type 2 diabetes and obesity.[\[8\]](#)[\[9\]](#)

Activation of GLP-1R by an agonist initiates a cascade of intracellular events, primarily through the Gas/cAMP signaling pathway.[\[10\]](#)[\[11\]](#) This leads to the activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC), ultimately resulting in enhanced glucose-dependent insulin secretion from pancreatic β -cells.[\[11\]](#)

Below is a diagram illustrating the generalized GLP-1R cAMP signaling pathway that can be activated by oxetane-containing agonists.



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Caption: GLP-1R cAMP signaling pathway activated by an oxetane-containing agonist.

Conclusion

Oxetane-2-carboxylic acid is a fascinating and synthetically useful molecule with a unique set of properties. Its inherent instability leading to lactonization is a critical consideration for its synthesis, storage, and application. The oxetane motif, as exemplified by **oxetane-2-carboxylic acid**, continues to be a valuable component in the design of novel therapeutics. This guide provides a foundational understanding of its core characteristics to aid researchers in harnessing its potential in their scientific endeavors.

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